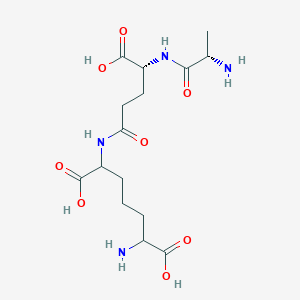
Tubulin polymerization-IN-44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-44 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-44 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Assembly: The intermediate compounds are then subjected to further reactions, such as coupling or cyclization, to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques. The process may also involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-44 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Tubulin polymerization-IN-44 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of tubulin polymerization and the effects of tubulin inhibitors on microtubule dynamics.
Biology: In cell biology, this compound is used to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.
Medicine: The compound has potential therapeutic applications in cancer treatment, as it can disrupt cell division in rapidly proliferating cancer cells. It is also used in drug discovery and development to identify new tubulin-targeting agents.
Industry: this compound is used in the development of new materials and technologies that rely on microtubule dynamics, such as nanotechnology and bioengineering.
Mechanism of Action
Tubulin polymerization-IN-44 exerts its effects by binding to the tubulin protein and inhibiting its ability to polymerize into microtubules. This disruption of microtubule formation affects various cellular processes, including:
Cell Division: By inhibiting microtubule polymerization, the compound prevents the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.
Intracellular Transport: Microtubules serve as tracks for the transport of organelles and vesicles within the cell. Inhibition of tubulin polymerization disrupts this transport system.
Cell Shape and Structure: Microtubules contribute to the maintenance of cell shape and structural integrity. Inhibition of their polymerization can lead to changes in cell morphology and mechanical properties.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the colchicine-binding site on tubulin and prevents microtubule polymerization.
Paclitaxel (Taxol): A compound that stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Another tubulin inhibitor that binds to tubulin and disrupts microtubule dynamics.
Uniqueness of Tubulin polymerization-IN-44
This compound is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors While compounds like colchicine and vinblastine inhibit tubulin polymerization, this compound may have distinct binding sites or interactions that confer unique properties and effects on microtubule dynamics
Properties
Molecular Formula |
C19H15Cl2N3O3S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-25-15-6-11(7-16(26-2)17(15)27-3)18-22-19-24(23-18)14(9-28-19)10-4-12(20)8-13(21)5-10/h4-9H,1-3H3 |
InChI Key |
MONIXNBRVILDNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


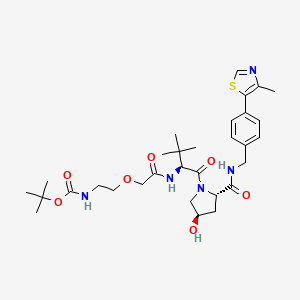

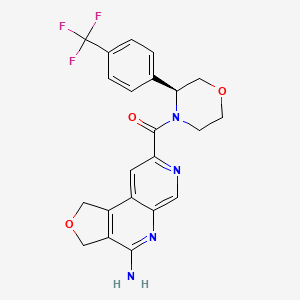
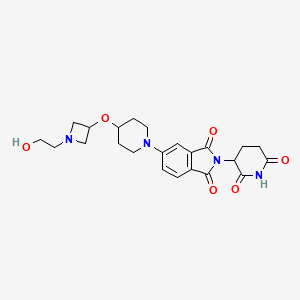
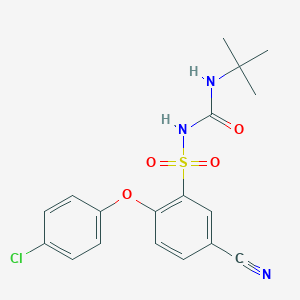

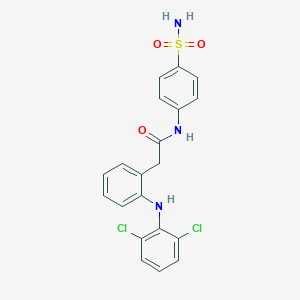
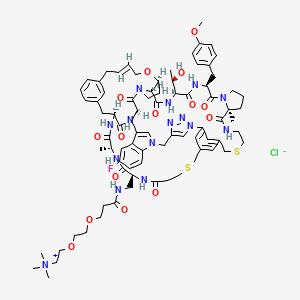
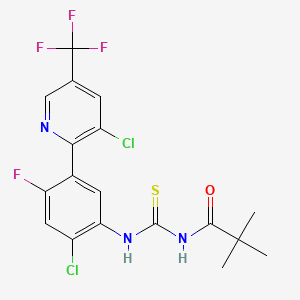
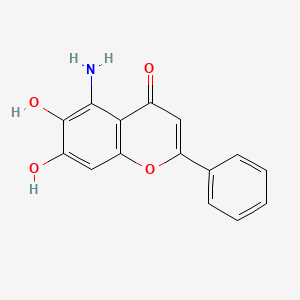
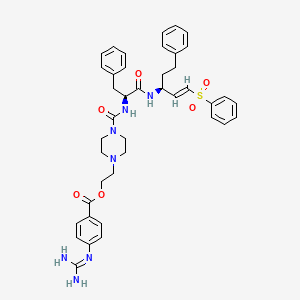
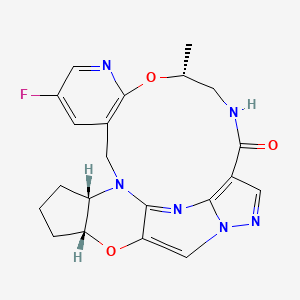
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
